molecular formula C13H18N2 B3292569 1-(1-Ethylindol-3-yl)propan-2-amine CAS No. 878432-88-3

1-(1-Ethylindol-3-yl)propan-2-amine

Cat. No. B3292569
CAS RN: 878432-88-3
M. Wt: 202.3 g/mol
InChI Key: PAADIGQGIZWIJL-UHFFFAOYSA-N
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Description

1-(1-Ethylindol-3-yl)propan-2-amine, also known as 2-Amino-3-(1H-indol-3-yl)propan-1-ol , is a chemical compound with the molecular formula C₁₃H₁₈N₂ . It belongs to the class of organic compounds called 3-alkylindoles , which contain an indole moiety carrying an alkyl chain at the 3-position . The compound’s structure consists of an indole ring fused to a propan-2-amine group.


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One notable approach involves transaminase-mediated synthesis . Transaminases (TAs) offer an environmentally and economically attractive method for directly synthesizing pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives from prochiral ketones. Immobilized whole-cell biocatalysts with ®-transaminase activity have been successfully employed for this purpose. The ®-enantiomers can be produced with high conversion and enantiomeric excess (ee), while the (S)-enantiomers can be selectively obtained through kinetic resolution .


Physical And Chemical Properties Analysis

  • Density : Notable properties include a boiling point of 30.9°C and a melting point of -83.69°C .
  • Solubility : It is soluble in water and organic solvents .

properties

IUPAC Name

1-(1-ethylindol-3-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-3-15-9-11(8-10(2)14)12-6-4-5-7-13(12)15/h4-7,9-10H,3,8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAADIGQGIZWIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)CC(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using analogous reaction conditions and workup as described in Example 1, 1-ethyl-3-(2-nitro-propenyl)-1H-indole (I-42a: 6 g, 25.9740 mmol) in dry THF (30 mL) was reacted with LAH (4.92 g, 129.870 mmol) in dry THF (30 mL). The resulting mixture was refluxed for 12 hrs under nitrogen atmosphere to afford 5.2 g of the product (98% yield).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
4.92 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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